molecular formula C10H11N3O2 B2837185 3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1824058-20-9

3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No. B2837185
CAS RN: 1824058-20-9
M. Wt: 205.217
InChI Key: IJEPUEZJZVBCEV-UHFFFAOYSA-N
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Description

“3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a unique heterocyclic compound . It is a pale yellow solid with a yield of 92% . It is part of a class of compounds known as 1,2,4-triazoles, which are present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The yield of the synthesis process is 92%, indicating a high efficiency . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is complex, with various chemical shifts observed in its NMR spectrum . The compound has a linear formula of C10H15O2N3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” are complex and involve multiple steps . The reactions result in a compound with unique properties, making it a subject of interest in various fields .


Physical And Chemical Properties Analysis

“3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a pale yellow solid with a melting point of 188–189 °C . Its IR spectrum shows various peaks, indicating the presence of different functional groups .

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which share a similar structure with the compound , have been synthesized and evaluated for their antibacterial activity . Some of these derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazolo[4,3-a]pyrazine derivatives also have a wide range of biological activities, including antifungal properties . This makes them important in drug discovery programs .

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antidiabetic properties . For example, 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

These derivatives also have anti-platelet aggregation properties , which can be beneficial in preventing blood clots.

Antimalarial Activity

Triazolo[4,3-a]pyrazine derivatives have been found to have antimalarial properties , making them potential candidates for the development of new antimalarial drugs.

Antitubercular Activity

These compounds also have antitubercular properties , which could be useful in the development of new treatments for tuberculosis.

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties , which could be beneficial in the treatment of conditions such as epilepsy.

Energetic Materials

Compounds with a fused-triazole structure, similar to the one in “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid”, have been found to have good thermal stabilities and comparable detonation properties, highlighting their application potential as energetic materials .

Future Directions

The future directions for research on “3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” could involve further exploration of its synthesis methods, its potential biological activities, and its applications in various fields . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-5-7(10(14)15)3-4-13(8)9/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEPUEZJZVBCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

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